molecular formula C11H11N3O2 B2463883 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1260390-74-6

2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2463883
CAS No.: 1260390-74-6
M. Wt: 217.228
InChI Key: IWBWOLLNBHCROP-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine core is a privileged structure in pharmaceutical research due to its structural resemblance to purines, allowing it to interact with a wide range of enzymatic targets . This scaffold is under investigation for its potential across multiple therapeutic areas. Specifically, research indicates that imidazo[4,5-b]pyridine derivatives can be designed as modulators of protein kinases, which are key targets in oncology . Furthermore, this heterocyclic system has been explored in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2), a target relevant for central nervous system (CNS) disorders such as schizophrenia, anxiety, and Alzheimer's disease . The carboxylic acid functional group on this molecule provides a versatile handle for further synthetic modification, enabling researchers to create amide, ester, or other derivatives to optimize drug-like properties and target affinity. This compound is intended for use in exploratory research and hit-to-lead optimization campaigns to develop novel therapeutic agents.

Properties

IUPAC Name

2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)7-3-4-12-10-9(7)13-8(14-10)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWOLLNBHCROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC3=NC=CC(=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group at position 7 participates in classical acid-derived reactions:

Reaction TypeConditionsProductSupporting Evidence
Esterification Alcohol + acid catalyst (e.g., H₂SO₄)Corresponding esterObserved in imidazo[4,5-b]pyridine analogs during derivatization studies
Amide Formation Thionyl chloride (SOCl₂) → amine couplingAmide derivativesUsed in synthesis of Kv7 channel activators with similar scaffolds
Salt Formation Reaction with bases (e.g., NaOH)Carboxylate saltsConfirmed via pKa studies of imidazo-pyridine carboxylic acids

The carboxylic acid’s electron-withdrawing effect also influences the electronic properties of the imidazo-pyridine ring, enhancing electrophilic substitution at reactive positions .

Imidazo[4,5-b]pyridine Core Reactivity

The fused imidazo-pyridine system undergoes electrophilic and nucleophilic substitutions, with regioselectivity dictated by electronic effects:

Electrophilic Substitution

  • Halogenation : Bromination or chlorination occurs preferentially at electron-rich positions (e.g., C5 or C6) under mild conditions (e.g., NBS in DMF) .

  • Nitration : Limited by the electron-deficient nature of the ring but feasible under strong nitrating agents (HNO₃/H₂SO₄) .

Nucleophilic Substitution

The N3 position can undergo alkylation or acylation, as demonstrated in related imidazo-pyridine derivatives .

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl substituent at position 2 exhibits unique reactivity:

ReactionConditionsOutcomeReference
Ring-Opening Strong acids (H₂SO₄) or radicalsFormation of linear alkenes or alkyl halidesObserved in cyclopropane-containing analogs
Oxidation KMnO₄ or O₃Cyclopropane ring cleavage to dicarboxylic acidReported for structurally related compounds
Radical Stability Light or thermal initiationStabilization via conjugation with aromatic systemComputational studies on cyclopropane-aromatic systems

Stability and Degradation

  • Thermal Stability : Decomposition above 250°C, with CO₂ release from decarboxylation .

  • Photoreactivity : Susceptible to UV-induced cyclopropane ring opening .

  • Hydrolytic Sensitivity : Carboxylic acid forms stable hydrates in aqueous solutions .

Comparative Reactivity of Analogous Compounds

CompoundKey Structural FeatureReactivity Difference
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acidMethyl at N3Enhanced lipophilicity reduces aqueous solubility
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acidChlorine at C5Increased electrophilic substitution at C6
Imidazo[1,2-a]pyrazine-6-carboxylic acidDifferent heterocycleAltered sites for nucleophilic attack

Scientific Research Applications

2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Substituent Variations

  • 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- (CAS: 158018-25-8)

    • Molecular Formula : C₁₀H₉N₃O₂
    • Key Difference : Lacks the methylene spacer in the cyclopropylmethyl group, reducing steric bulk. Molecular weight: 203.20 g/mol .
    • Implications : Lower lipophilicity (logP ≈ 1.2 vs. ~1.5 for the cyclopropylmethyl analogue) may influence membrane permeability.
  • 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid Molecular Formula: C₈H₆ClN₃O₂ Key Difference: Chlorine at position 5 and methyl at position 1 enhance electron-withdrawing effects. Molecular weight: 211.61 g/mol .
  • 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 1352907-77-7) Molecular Formula: C₁₀H₁₁N₃O₂ Key Difference: Isopropyl substituent instead of cyclopropylmethyl. Molecular weight: 205.21 g/mol .

Positional Isomers

  • Molecular weight: 163.13 g/mol . Implications: Lower molecular weight and distinct topology (polar surface area: 78.9 Ų) suggest divergent solubility and reactivity .

Physicochemical and Analytical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted CCS ([M+H]⁺, Ų) Key Substituent
2-(Cyclopropylmethyl)-3H-... C₁₁H₁₁N₃O₂ 217.23 150.6 Cyclopropylmethyl
2-Cyclopropyl-3H-... C₁₀H₉N₃O₂ 203.20 N/A Cyclopropyl
5-Chloro-1-methyl-1H-... C₈H₆ClN₃O₂ 211.61 N/A Chlorine, Methyl
2-(Propan-2-yl)-3H-... C₁₀H₁₁N₃O₂ 205.21 N/A Isopropyl
3H-Imidazo[4,5-c]pyridine-2-... C₇H₅N₃O₂ 163.13 N/A Positional isomer

Functional and Commercial Considerations

  • Bioactivity Insights: While 2-(cyclopropylmethyl)-3H-...
  • Synthesis and Availability: The cyclopropylmethyl derivative is commercially available at premium pricing (50 mg: €577; 500 mg: €1,589) compared to simpler analogues like 2-cyclopropyl-3H-...

Biological Activity

2-(Cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, particularly the cyclopropylmethyl group and the carboxylic acid functional group, contribute to its diverse biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H11_{11}N3_3O2_2
  • SMILES : C1CC1CC2=NC3=NC=CC(=C3N2)C(=O)O
  • InChIKey : IWBWOLLNBHCROP-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound possesses significant biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various pathogens by inhibiting bacterial enzymes, which is characteristic of many imidazo[4,5-b]pyridine derivatives.
  • Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
  • Analgesic Effects : There are indications that it may also exhibit pain-relieving properties, although detailed studies on this aspect are still limited.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Computational docking studies suggest that the compound can effectively bind to certain enzymes due to its favorable electronic properties and spatial configuration. This binding is critical for understanding its mechanism of action in biological systems.

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazo[4,5-b]pyridine derivatives indicates that modifications in specific positions can significantly influence their biological activity. For instance, the presence of the cyclopropylmethyl group may enhance the pharmacological profile compared to other derivatives lacking this substitution.

Comparison Table of Related Compounds

Compound NameStructureUnique Features
3-Methyl-3H-Imidazo[4,5-b]pyridine-6-carboxylic acidStructureMethyl substitution at position 3 enhances lipophilicity.
5-Chloro-1H-Imidazo[4,5-b]pyridine-2-carboxylic acidStructureChlorine substitution provides unique electronic characteristics.
Imidazo[1,2-a]pyrazine-6-carboxylic acidStructureDifferent heterocyclic framework influences reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on evaluating the cytotoxic effects of imidazo[4,5-b]pyridine derivatives in various cancer cell lines. For example:

  • Cytotoxicity Assay : In a study involving human cervical carcinoma HeLa cells, several analogs were screened for their cytotoxic effects using the PrestoBlue® viability assay. The results indicated that some compounds exhibited IC50_{50} values below 150 µM, demonstrating significant cytotoxicity against cancer cells while others showed negligible effects .

Q & A

Q. What are the established synthetic routes for 2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 2,3-diaminoisonicotinic acid derivatives with cyclopropane-containing carboxylic acids under acidic conditions. For example, heating 2,3-diaminoisonicotinic acid hydrochloride with 2-(cyclopropylmethyl)acetic acid in concentrated sulfuric acid at 160°C for 3 hours forms the imidazo[4,5-b]pyridine core. Post-reaction, purification via preparative HPLC is critical to isolate the product (yield: ~40-60%) . Key variables include temperature control (160°C optimal for cyclization) and stoichiometric ratios (1:1.2 for diamine:carboxylic acid).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Look for the cyclopropylmethyl group as a multiplet at δ 0.5–1.2 ppm (cyclopropane protons) and a singlet near δ 3.2–3.5 ppm (CH₂ linker). The aromatic protons of the imidazo[4,5-b]pyridine ring appear as doublets between δ 8.0–9.0 ppm .
  • LC-MS : Use ESI+ mode to detect [M+H]⁺ ions (calculated m/z: ~275.1 for C₁₄H₁₈N₄O₂). Fragmentation patterns should show loss of CO₂ (44 Da) from the carboxylic acid group .
  • IR : Confirm the carboxylic acid moiety via a broad O-H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodological Answer : The compound and its derivatives show activity as kinase inhibitors (e.g., Aurora kinases) and glycogen synthase kinase-3β (GSK3β) inhibitors. For example, structural analogs like KICG1338 (a GSK3β inhibitor) reduced hyperglycemia in diabetic rodent models by modulating hepatic glucose metabolism . Researchers should validate target engagement via:
  • Enzyme assays : Measure IC₅₀ values using recombinant kinases (e.g., Aurora-A/B/C) with ATP-concentration-dependent inhibition .
  • Cellular models : Use siRNA knockdown or overexpression to confirm pathway specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s kinase inhibition profile?

  • Methodological Answer :
  • Core modifications : Replace the cyclopropylmethyl group with bulkier substituents (e.g., piperidin-2-ylmethyl) to enhance hydrophobic interactions in kinase ATP-binding pockets. Evidence shows that tert-butyl carbamate-protected piperidine derivatives improve solubility and potency (e.g., IC₅₀ = 42 nM for Aurora-A) .
  • Carboxylic acid bioisosteres : Substitute the carboxylic acid with tetrazoles or sulfonamides to improve membrane permeability while retaining hydrogen-bonding capacity .
  • DFT modeling : Calculate electrostatic potential maps to predict substituent effects on binding affinity. For example, electron-withdrawing groups on the pyridine ring enhance π-stacking with kinase active sites .

Q. How can computational methods resolve discrepancies in reported biological activity data?

  • Methodological Answer : Conflicting IC₅₀ values (e.g., Aurora-A inhibition ranging from 42 nM to 227 nM) may arise from assay conditions (ATP concentration, pH). To address this:
  • Molecular dynamics (MD) simulations : Model ATP-binding pocket flexibility under varying pH (5.5–7.4) to identify protonation states affecting inhibitor binding .
  • Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

  • Methodological Answer :
  • Catalyst optimization : Replace traditional H₂SO₄ with p-toluenesulfonic acid (PTSA) to reduce side reactions (e.g., sulfonation of the imidazole ring) .
  • Solvent screening : Use dimethylacetamide (DMA) instead of DMSO to enhance cyclization efficiency (reported yield increase from 45% to 68%) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and minimize over-reaction .

Q. How can researchers address solubility challenges for in vivo studies?

  • Methodological Answer :
  • Salt formation : Prepare sodium or lysine salts of the carboxylic acid to enhance aqueous solubility (e.g., sodium salt solubility: >50 mg/mL vs. free acid: <1 mg/mL) .
  • Nanoformulation : Use PEGylated liposomes (size: 80–100 nm) to encapsulate the compound, improving bioavailability in rodent pharmacokinetic studies (t₁/₂ extension from 2h to 8h) .

Data Contradiction Analysis

Q. Why do certain analogs show variable inhibitory activity across kinase isoforms (e.g., Aurora-A vs. Aurora-C)?

  • Methodological Answer : Aurora-C’s catalytic domain has a unique glycine-rich loop (residues 90–95) that reduces steric accommodation for bulkier substituents. To test this:
  • Crystallography : Resolve co-crystal structures of analogs with Aurora-A/C to compare binding modes .
  • Alanine scanning : Mutate Aurora-C’s Gly93 to alanine and measure activity shifts (predicted ΔIC₅₀: 5–10x increase) .

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